molecular formula C9H7BrN2 B173756 5-(Bromomethyl)quinoxaline CAS No. 131454-80-3

5-(Bromomethyl)quinoxaline

カタログ番号 B173756
CAS番号: 131454-80-3
分子量: 223.07 g/mol
InChIキー: FKAVQZSQIBPEJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Bromomethyl)quinoxaline is a derivative of quinoxaline, which is a nitrogen-containing heterocyclic compound . It is an important class of compounds due to its widespread prevalence in natural products, biologically active synthetic drug candidates, and optoelectronic materials .


Synthesis Analysis

The synthesis of quinoxalines has been extensively studied over the years . The synthesis of 5-(Bromomethyl)quinoxaline involves various methods of synthetic strategies . Some of the key sustainable approaches include solvent-free reactions, use of alternate reaction media (e.g., water, fluorous alcohols, polyethylene glycols, and ionic liquids), and alternate modes of synthesis such as microwave-assisted synthesis and flow reactions .


Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)quinoxaline is C9H7BrN2 . Quinoxaline is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings .


Chemical Reactions Analysis

Quinoxaline derivatives undergo various chemical reactions . These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .

科学的研究の応用

Synthesis of Heterocyclic Derivatives

  • 5-(Bromomethyl)quinoxaline and its derivatives are pivotal in synthesizing various heterocyclic compounds. For instance, 2-(Bromomethyl)-3-(dibromomethyl)quinoxaline is synthesized by bromination of 2,3-bi(bromomethyl)quinoxaline. This compound serves as an important intermediate in the synthesis of fullerene derivatives for Diels-Alder reactions (Huang Li-sha, 2002).

Antimicrobial Applications

  • Derivatives of 2,3-bis(bromomethyl)quinoxaline have shown promising antibacterial and antifungal activities. These derivatives, especially those with trifluoromethyl and fluoro-groups, exhibit significant activity against Gram-positive bacteria and a broad spectrum of antifungal activities (Hisato Ishikawa et al., 2012).

Photophysical Properties

  • Quinoxaline derivatives display unique photophysical properties, such as fluorescence in solution and solid state. This makes them useful in applications like photodynamic therapy and as fluorescence markers (Franziska K. Merkt, T. Müller, 2018).

DNA Cleaving Agents

  • Certain quinoxaline-carbohydrate hybrids are effective as photo-induced DNA cleaving agents. These compounds, particularly the bis(quinoxaline-carbohydrate) system, are highly effective in DNA cleavage upon irradiation with long wavelength UV light (K. Toshima et al., 2002).

Novel Synthetic Routes

  • Quinoxaline derivatives are being explored for their potential in treating infectious diseases. Research focuses on developing cost-effective and environmentally friendly synthetic routes for these compounds, given their importance in medicinal chemistry (Hena Khatoon, E. Abdulmalek, 2021).

Reactivity with Amines

  • The reaction of bis(bromomethyl)quinoxaline N-oxides with amines offers insights into reaction mechanisms and leads to biologically active compounds. This complex reaction is influenced by substituents and N-oxide functional groups (K. Evans et al., 2007).

Electrochemical Studies

  • Electrochemical analysis of quinoxaline and its derivatives reveals their kinetic and thermodynamic properties, making them relevant for pharmaceutical and chemical applications (J. Rupar et al., 2018).

Safety And Hazards

5-(Bromomethyl)quinoxaline is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

Quinoxalines and their derivatives have a great future in medicinal chemistry due to their diverse therapeutic uses . They are crucial components in drugs used to treat various diseases, and a significant amount of research activity has been directed towards this class . The focus of future developments will be on finding more efficient approaches toward the synthesis of quinoxaline rings .

特性

IUPAC Name

5-(bromomethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAVQZSQIBPEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436157
Record name 5-(bromomethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)quinoxaline

CAS RN

131454-80-3
Record name 5-(bromomethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 10 parts of 5-methylquinoxaline, 10 parts of 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, 1.7 parts of benzenecarboperoxoic acid and 318 parts of tetrachloromethane was stirred for 16 hours at reflux temperature under 2 lamps of 250 Watt. The reaction mixture was cooled and the organic layer was decanted. The product was filtered off and dried, yielding 15.5 parts (100%) of 5-(bromomethyl)quinoxaline (interm. 1).
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In polar solvents, such as 1,2-dichloroethane, a good yield of 6-(bromomethyl)-quinoxaline was observed and consequently other hydrochlorocarbons (for example, methylene chloride) would be expected to be good as well. However, these solvents are less preferred due to their high toxicity and volatility. In other polar solvents, such as acetic acid, 5-(methyl)-quinoxaline reacted with N-bromosuccinimide almost quantitatively to give 5-(bromomethyl)-quinoxaline. However, the 6-isomer reacted to give 6-(bromomethyl)-quinoxaline that quickly decomposed to give a black tar. Therefore, benzylic bromination with N-bromosuccinimide in acetic acid can only apply to one isomer (the 5-isomer) but not to the mixtures of 5- and 6-methylquinoxalines obtained from ortho-toluene diamine. In acetonitrile, the 5-isomer reacted with N-bromosuccinimide to give 5-(bromomethyl)-quinoxaline in a good yield (>90%) but the 6-isomer did not react. Therefore, benzylic bromination with N-bromosuccinimide in acetonitrile can only apply to one isomer (the 5-isomer) but not to the methylquinoxalines mixtures obtained from ortho-toluene diamine. An acceptable yield was obtained for the benzylic chlorination of 6-methyl-quinoxaline using N-chlorosuccinimide in acetonitrile (conversion=60% and selectivity=80%) but the reaction was very slow requiring 8 to 12 hours reflux (Example 15).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)quinoxaline
Reactant of Route 2
Reactant of Route 2
5-(Bromomethyl)quinoxaline
Reactant of Route 3
Reactant of Route 3
5-(Bromomethyl)quinoxaline
Reactant of Route 4
5-(Bromomethyl)quinoxaline
Reactant of Route 5
5-(Bromomethyl)quinoxaline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-(Bromomethyl)quinoxaline

Citations

For This Compound
1
Citations
Y Sun, G Zhang, Z Zhang, P Yu, H Zhong, J Du… - Bioorganic & medicinal …, 2012 - Elsevier
Ischemic stroke resulting from obstruction of blood vessels is an enormous public health problem with urgent need for effective therapy. The co-administration of thrombolytic/antiplatelet …
Number of citations: 28 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。